Head-to-Head Non-Inferiority and Immunogenicity: Imiglucerase vs. Velaglucerase Alfa (Trial NCT00553631)
In a 9-month, randomized, double-blind, non-inferiority trial (n=34), imiglucerase and velaglucerase alfa demonstrated comparable efficacy. The mean treatment difference for hemoglobin change from baseline (velaglucerase minus imiglucerase) was +0.14 g/dL in the intent-to-treat population (non-inferiority margin -1.0 g/dL) [1]. Notably, 4 of 17 patients (23.5%) receiving imiglucerase developed IgG anti-imiglucerase antibodies, while 0 of 17 patients receiving velaglucerase alfa developed antibodies to either drug [1]. This quantifiable immunogenicity difference represents a clinically meaningful differentiation point for treatment-naïve patients.
| Evidence Dimension | Immunogenicity (IgG antibody development) and Hemoglobin Change |
|---|---|
| Target Compound Data | Anti-imiglucerase IgG antibodies: 4/17 patients (23.5%). Mean hemoglobin change: Not reported individually, but non-inferiority established. |
| Comparator Or Baseline | Velaglucerase alfa: 0/17 patients (0%) developed antibodies. Mean hemoglobin change difference vs. imiglucerase: +0.14 g/dL. |
| Quantified Difference | Absolute risk difference in antibody development: 23.5% higher with imiglucerase. |
| Conditions | Randomized, double-blind, non-inferiority trial; treatment-naïve patients aged 3-73 years with Type 1 Gaucher disease; 60 U/kg every other week for 9 months. |
Why This Matters
This data supports selection of imiglucerase when a more immunologically established profile is desired, or conversely, informs the choice of alternatives when minimizing immunogenicity risk is paramount.
- [1] Ben Turkia H, et al. Velaglucerase alfa enzyme replacement therapy compared with imiglucerase in patients with Gaucher disease. Am J Hematol. 2013;88(3):179-184. doi:10.1002/ajh.23382. View Source
